molecular formula C12H8BrFN2O2 B11822734 3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid

3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid

Cat. No.: B11822734
M. Wt: 311.11 g/mol
InChI Key: HONOHYRIJIJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives This compound is characterized by the presence of a bromopyrazole group and a fluorophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromopyrazole Intermediate: The bromopyrazole moiety can be synthesized by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Fluorophenyl Group: The bromopyrazole intermediate is then coupled with a fluorophenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Prop-2-enoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromopyrazole group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromopyrazol-1-yl)benzoic acid
  • 3-(4-Bromopyrazol-1-yl)phenylacetic acid
  • 3-(4-Bromopyrazol-1-yl)phenylpropanoic acid

Uniqueness

3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid is unique due to the presence of both bromopyrazole and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

3-[4-(4-bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2/c13-9-6-15-16(7-9)11-3-1-8(5-10(11)14)2-4-12(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONOHYRIJIJOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.